molecular formula C9H12O3 B13193804 Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate

Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate

Cat. No.: B13193804
M. Wt: 168.19 g/mol
InChI Key: AUEOAMZRLVSVCL-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a methyloxolane ring and a propynoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate typically involves the reaction of 3-butyn-2-ol with methyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is unique due to the presence of both a methyloxolane ring and a propynoate group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H12O3/c1-7-8(5-6-12-7)3-4-9(10)11-2/h7-8H,5-6H2,1-2H3

InChI Key

AUEOAMZRLVSVCL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C#CC(=O)OC

Origin of Product

United States

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